G007-LK

Description

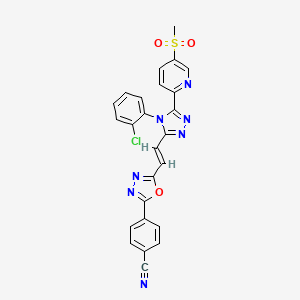

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWVLHPKZNBSBE-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

G007-LK: A Potent and Selective Tankyrase Inhibitor for Modulating Wnt Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, this compound prevents the degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene expression. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Mechanism of Action in Wnt Signaling

The canonical Wnt signaling pathway is integral to embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1] Tankyrase 1 and 2 positively regulate Wnt signaling by targeting Axin for proteasomal degradation.[1] this compound exerts its inhibitory effect on the Wnt pathway through the following mechanism:

-

Direct Inhibition of Tankyrase: this compound directly binds to the catalytic domain of both TNKS1 and TNKS2, preventing their auto-PARsylation and the PARsylation of their substrates.[2]

-

Stabilization of the β-catenin Destruction Complex: By inhibiting tankyrase-mediated PARsylation of Axin, this compound prevents the recruitment of the E3 ubiquitin ligase RNF146, thereby protecting Axin from ubiquitination and subsequent degradation.[1] This leads to an accumulation of Axin, which promotes the assembly and stability of the β-catenin destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).

-

Enhanced β-catenin Degradation: The stabilized destruction complex efficiently phosphorylates β-catenin, marking it for ubiquitination by the β-TrCP E3 ubiquitin ligase and subsequent proteasomal degradation.

-

Downregulation of Wnt Target Genes: The reduction in cytoplasmic and nuclear β-catenin levels prevents its translocation to the nucleus and its interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This results in the transcriptional repression of Wnt target genes, such as MYC, CCND1 (encoding Cyclin D1), and AXIN2.

The specificity of this compound has been validated, demonstrating that it promotes the formation of membrane-free structures containing active components of the WNT/β-catenin destruction complex in colorectal cancer cell lines.[3]

Figure 1. Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| TNKS1 | Cell-free enzymatic | 46 | [4][5] |

| TNKS2 | Cell-free enzymatic | 25 | [4][5] |

| Wnt3a-induced signaling | HEK293 ST-Luc Reporter | 50 | [6] |

| Organoid Growth | Colorectal Cancer | 80 | [4] |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| COLO-320DM | Colorectal | Reduction in mitotic cells (24% to 12%) | 0.2 µM | [4] |

| HCT-15 | Colorectal | Decrease in S-phase cells (28% to 18%) | 0.2 µM | [4] |

| COLO-320DM | Colorectal | Suppression of colony formation | Not specified | [4] |

| SW403 | Colorectal | Suppression of colony formation | Not specified | [4] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing | Effect | Reference |

| COLO-320DM Xenograft | Colorectal | 20 mg/kg, twice daily | 61% tumor growth inhibition | [4] |

| Lgr5-EGFP-Ires-CreERT2;R26R-Confetti mice | Normal Intestine | 10 or 50 mg/kg/day (gavage) or 100 or 1000 mg/kg in chow | Inhibition of Wnt signaling in LGR5+ stem cells | [3] |

Table 4: Pharmacokinetic Properties of this compound in Mice

| Administration Route | Dose | Cmax | Reference |

| Oral (in chow) | 100 mg/kg in chow for 3 days | 762.5 ± 40.28 ng/mL (1.44 ± 0.08 µM) | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of this compound are provided below.

Tankyrase Enzymatic Assay

This protocol is based on a chemiluminescent assay format to determine the IC50 values of this compound against TNKS1 and TNKS2.

-

Materials:

-

Recombinant human TNKS1 and TNKS2 enzymes

-

TNKS1/2 Chemiluminescent Assay Kits (e.g., from BPS Bioscience)

-

This compound dissolved in DMSO

-

GloMax Luminometer or equivalent

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the TNKS1 or TNKS2 enzyme, the substrate (e.g., histones), and NAD+.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding the biotinylated substrate.

-

Incubate the plate at the recommended temperature and time for the assay kit.

-

Stop the reaction and add the streptavidin-HRP and the chemiluminescent substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[4]

-

Wnt/β-catenin Signaling Reporter Assay (TOP/FOPflash)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway in cells.

-

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPflash and FOPflash luciferase reporter plasmids

-

Renilla luciferase plasmid (for transfection control)

-

Lipofectamine 2000 or other transfection reagent

-

Dual-Luciferase Reporter Assay System (e.g., from Promega)

-

This compound dissolved in DMSO

-

Wnt3a conditioned media (optional, for stimulating the pathway)

-

-

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.

-

After 24 hours, treat the cells with serial dilutions of this compound or DMSO. If assessing inhibition of ligand-driven signaling, add Wnt3a conditioned media.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay reagents.

-

Normalize the TOPflash and FOPflash firefly luciferase values to the Renilla luciferase values.

-

Calculate the Wnt signaling activity as the ratio of normalized TOPflash to FOPflash values.[1][7]

-

Figure 2. A typical experimental workflow for characterizing this compound.

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.

-

Materials:

-

Colorectal cancer cell lines (e.g., COLO-320DM, SW403)

-

Complete growth medium

-

This compound dissolved in DMSO

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO.

-

Incubate the plates for 10-14 days, changing the medium with fresh compound every 2-3 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with 10% formalin for 10 minutes.

-

Stain the colonies with crystal violet solution for 10-20 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells).[4]

-

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of this compound on cell cycle distribution.

-

Materials:

-

Cancer cell lines (e.g., COLO-320DM, HCT-15)

-

Complete growth medium

-

This compound dissolved in DMSO

-

Propidium Iodide (PI) staining solution with RNase A

-

70% ethanol

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][8]

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., COLO-320DM)

-

This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule (e.g., 20 mg/kg, twice daily, intraperitoneally).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for Wnt pathway proteins, qPCR for target gene expression).[4]

-

Cellular Thermal Shift Assay (CETSA)

While no specific CETSA data for this compound was found in the initial search, this general protocol can be adapted to confirm target engagement in a cellular context.

-

Materials:

-

Cells expressing the target protein (TNKS1/2)

-

This compound dissolved in DMSO

-

Lysis buffer with protease inhibitors

-

Antibodies against TNKS1 and TNKS2 for Western blotting

-

-

Procedure:

-

Treat intact cells with this compound or DMSO for a specified time.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble TNKS1 and TNKS2 in the supernatant by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]

-

Conclusion

This compound is a well-characterized and highly selective inhibitor of tankyrase 1 and 2, demonstrating potent inhibition of the Wnt/β-catenin signaling pathway. Its mechanism of action, involving the stabilization of Axin and subsequent degradation of β-catenin, has been validated through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers interested in utilizing this compound as a tool to investigate Wnt signaling or as a potential therapeutic agent in Wnt-driven diseases. Further investigation into its clinical potential, particularly in the context of colorectal and other cancers with aberrant Wnt signaling, is warranted.

References

- 1. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

G007-LK: A Selective Tankyrase Inhibitor for Wnt/β-catenin Pathway Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, this compound prevents the degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene expression. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its effects on cancer cell proliferation and tumor growth.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC). Tankyrases 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family and play a pivotal role in promoting Wnt signaling by targeting the destruction complex scaffold protein Axin for proteasomal degradation. The inhibition of tankyrase activity presents a promising therapeutic strategy for cancers driven by dysregulated Wnt signaling.

This compound is a 1,2,4-triazole-based compound that has emerged as a highly selective and potent inhibitor of both TNKS1 and TNKS2.[1] It binds to the adenosine-binding pocket of the PARP domain of tankyrases, a feature that contributes to its high selectivity over other PARP family members.[1][2] This technical guide details the biochemical and cellular activities of this compound and provides protocols for its investigation in both in vitro and in vivo settings.

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin signaling pathway through the stabilization of Axin. In the canonical Wnt pathway, the concentration of the transcriptional coactivator β-catenin is tightly controlled by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3). Tankyrases PARsylate Axin, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of Axin leads to the disassembly of the destruction complex and the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes.

This compound, by inhibiting TNKS1 and TNKS2, prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[3] The active destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the suppression of Wnt target gene expression and a reduction in cell proliferation in Wnt-dependent cancer cells.[3][4]

Figure 1: this compound Mechanism of Action in the Wnt/β-catenin Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| TNKS1 | 46 | Cell-free | [1][3][5] |

| TNKS2 | 25 | Cell-free | [1][3][5] |

| PARP1 | >20,000 | Cell-free | [5] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Effect | Reference |

| HEK293 | TCF/LEF Reporter | 50 | Inhibition of Wnt3a-induced signaling | [1] |

| COLO-320DM | Colony Formation | ~200 | Suppression of colony formation | [3] |

| SW403 | Colony Formation | ~200 | Suppression of colony formation | [3] |

| Intestinal Organoids | Growth Assay | 80 | Suppression of organoid growth | [3] |

Table 3: Selectivity Profile of this compound

| Enzyme Family | Number Tested | Activity | Reference |

| PARPs (other than TNKS1/2) | 7 | No significant inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway in response to this compound treatment.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

SuperTOPFlash plasmid (contains TCF/LEF binding sites upstream of a luciferase reporter)

-

pRL-TK plasmid (contains a constitutively active Renilla luciferase for normalization)

-

Transfection reagent (e.g., FuGENE HD)

-

Recombinant Wnt3a

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C and 5% CO2.

-

Transfection: Co-transfect cells with SuperTOPFlash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio is 100 ng of SuperTOPFlash and 10 ng of pRL-TK per well.

-

Wnt3a Stimulation and this compound Treatment: 24 hours post-transfection, replace the medium with 100 µL of fresh medium containing a final concentration of 100 ng/mL recombinant Wnt3a to stimulate the Wnt pathway. Concurrently, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO2.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of Wnt signaling by this compound relative to the Wnt3a-stimulated, vehicle-treated control.

Figure 2: Workflow for the TCF/LEF Luciferase Reporter Assay.

Western Blot for Axin Stabilization

This method is used to visualize the stabilization of Axin1 and Axin2 proteins following treatment with this compound.

Materials:

-

SW480 or COLO-320DM cells

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies:

-

Rabbit anti-Axin1 (e.g., Cell Signaling Technology, #2087)

-

Rabbit anti-Axin2 (e.g., Cell Signaling Technology, #2151)

-

Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Plate SW480 or COLO-320DM cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin1, Axin2, and β-actin overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the β-actin loading control to determine the relative increase in Axin1 and Axin2 levels.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

COLO-320DM or SW403 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: Allow the cells to attach overnight, then treat with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.

-

Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

-

Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD-SCID)

-

COLO-320DM or SW403 cells

-

Matrigel

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 20 mg/kg, twice daily).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

In Vitro and In Vivo Efficacy

In Vitro Effects

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines with activated Wnt signaling. In colorectal cancer cell lines such as COLO-320DM and SW403, this compound effectively suppresses colony formation.[3] Furthermore, it has been shown to inhibit the growth of intestinal organoids derived from mouse models of intestinal cancer.[3]

In Vivo Effects

In preclinical mouse xenograft models, this compound has shown significant anti-tumor efficacy. In mice bearing COLO-320DM or SW403 tumors, administration of this compound resulted in a dose-dependent inhibition of tumor growth.[3] This in vivo efficacy is accompanied by the stabilization of Axin1 and Axin2 and a reduction in the expression of Wnt target genes within the tumor tissue, confirming the on-target activity of the compound.[3]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for the treatment of Wnt-driven cancers. Its high potency and selectivity for tankyrases, coupled with its demonstrated in vitro and in vivo efficacy, make it a cornerstone for studies investigating the role of tankyrases in Wnt signaling and cancer biology. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to further explore the therapeutic potential of tankyrase inhibition.

References

- 1. addgene.org [addgene.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of G007-LK in AXIN Stabilization

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the small-molecule inhibitor G007-LK and its mechanism of action, focusing on its critical role in the stabilization of Axis Inhibition Protein (AXIN). By elucidating the molecular interactions, signaling pathways, and experimental validation, this guide serves as a resource for professionals engaged in oncology research and the development of novel therapeutics targeting the Wnt/β-catenin signaling pathway.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] These enzymes are key positive regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[2][3] The primary mechanism of this compound involves preventing the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a scaffold protein that is the concentration-limiting component of the β-catenin destruction complex.[1][3] Inhibition of TNKS by this compound leads to the stabilization and accumulation of AXIN, which in turn promotes the assembly of functional destruction complexes, enhances the degradation of β-catenin, and subsequently suppresses the transcription of Wnt target genes.[1][3] This guide details the quantitative effects of this compound, outlines key experimental protocols for its study, and visualizes the underlying biological pathways.

Mechanism of Action: this compound in the Wnt/β-catenin Pathway

Under normal physiological conditions, the β-catenin destruction complex—comprising AXIN, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3 (GSK3)—phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[4] Tankyrase enzymes (TNKS1 and TNKS2) PARsylate AXIN, which flags it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome.[5][6] This process destabilizes the destruction complex and allows β-catenin to accumulate.

In many CRC cells with APC mutations, the destruction complex is compromised, leading to aberrant β-catenin stabilization and oncogenic signaling. This compound directly counteracts this by inhibiting the catalytic activity of TNKS1 and TNKS2.[1] This inhibition blocks AXIN PARsylation, preventing its degradation and causing its stabilization and accumulation.[5][7] The increased levels of AXIN promote the formation of large, functional β-catenin degradation complexes, often observed as cytoplasmic puncta or "degradasomes".[4][6][8] These structures efficiently capture and degrade β-catenin, thereby inhibiting Wnt signaling.[1][4]

Signaling Pathway Diagrams

Caption: this compound inhibits TNKS1/2, stabilizing AXIN and promoting the β-catenin destruction complex, thus turning the Wnt pathway "OFF".

Quantitative Data Presentation

The efficacy of this compound has been quantified across biochemical, cellular, and in vivo models. The following tables summarize key data points.

Table 1: this compound Inhibitory Activity

| Target | Assay Type | IC50 | Reference |

|---|---|---|---|

| TNKS1 | Cell-free (auto-PARsylation) | 46 nM | [1][9] |

| TNKS2 | Cell-free (auto-PARsylation) | 25 nM | [1][9] |

| Wnt/β-catenin Pathway | Cell-based (HEK293) | 50 nM | [1] |

| PARP1 | Cell-free | >20 µM (No inhibition) |[9] |

Table 2: Cellular Effects of this compound Treatment

| Cell Line | Treatment | Effect on Protein Levels / Signaling | Reference |

|---|---|---|---|

| COLO-320DM | 20 mg/kg (in vivo) | Stabilized AXIN1 and AXIN2; Decreased β-catenin. | [1][10] |

| SW480 | 5 µM, 24h | Increased AXIN1 and AXIN2 protein levels. | [4] |

| SW480 | 6h | Substantial increase in AXIN2; No significant change in AXIN1. | [4][11] |

| Glioma Stem Cells | 500 nM, 72h | Marked increase in cytoplasmic AXIN1 and TNKS1/2 levels. | [7][12] |

| HCT-15 | Not specified | ~50% reduction in β-catenin signaling. | [5] |

| Various CRC lines | Not specified | Stabilized AXIN1/2 and RNF146 proteins. |[5] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Dosage | % Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|

| COLO-320DM Xenograft | 20 mg/kg (twice daily) | 61% | [1][5] |

| COLO-320DM Xenograft | 40 mg/kg (daily) | 48% |[5][10] |

Detailed Experimental Protocols

The following are standardized protocols used to investigate the effects of this compound.

Western Blotting for AXIN and β-catenin Levels

This protocol is used to quantify changes in protein levels following this compound treatment.

-

Cell Culture and Lysis:

-

Plate cells (e.g., SW480, COLO-320DM) and allow them to adhere.

-

Treat cells with this compound at desired concentrations (e.g., 100 nM - 5 µM) or DMSO as a vehicle control for specified time points (e.g., 6, 24, 72 hours).[4][12]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-AXIN1, anti-AXIN2, anti-β-catenin, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST and detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Caption: Standard workflow for Western blot analysis.

Immunoprecipitation of AXIN Complexes

This method is used to assess the interaction between AXIN and TNKS proteins.

-

Cell Treatment and Lysis:

-

Pre-clearing and Immunoprecipitation:

-

Pre-clear cell lysates with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-AXIN antibody or control IgG overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS sample buffer.

-

-

Analysis:

Quantitative RT-PCR (qPCR) for Wnt Target Genes

This protocol measures changes in the expression of genes regulated by the Wnt/β-catenin pathway.

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound for a specified duration (e.g., 72 hours).[12]

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

-

qPCR Reaction:

-

Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for Wnt target genes (e.g., AXIN2, NKD1, LGR5) and a housekeeping gene (e.g., GAPDH).

-

Run the reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

-

Differential Roles of AXIN1 and AXIN2 in Response to this compound

Research indicates that AXIN1 and AXIN2 play distinct roles in the formation of degradasomes following TNKS inhibition.

-

Early Response (0-6 hours): Upon treatment with this compound, AXIN2 protein levels increase substantially within the first 6 hours, while AXIN1 levels remain largely unchanged.[4][11] This initial stabilization of AXIN2 is crucial for the rapid formation of degradasomes.[11]

-

Late Response (24 hours): After prolonged treatment (up to 24 hours), the protein levels of both AXIN1 and AXIN2 are significantly increased.[4]

-

Functional Requirement: Studies using siRNA-mediated depletion in SW480 cells have shown that AXIN2 is essential for both the formation of degradasomes and the subsequent degradation of β-catenin induced by this compound.[4] In contrast, depleting AXIN1 did not prevent the this compound-mediated reduction in β-catenin.[4] This suggests AXIN2 is the predominant scaffolding protein for degradasome assembly in this context.[6] Recent work using AXIN2 knockout cells further confirms that TNKS inhibition fails to suppress Wnt signaling or stabilize AXIN1 in the absence of AXIN2.[14]

Conclusion and Future Directions

This compound is a well-characterized tankyrase inhibitor that effectively stabilizes AXIN proteins, leading to the suppression of oncogenic Wnt/β-catenin signaling. Its potent and selective activity has been demonstrated through extensive quantitative analysis in both in vitro and in vivo preclinical models.[1][5] The compound serves as an invaluable tool for dissecting the complexities of the Wnt pathway and represents a promising therapeutic strategy for Wnt-driven cancers.

Future research should continue to explore mechanisms of resistance to tankyrase inhibitors and investigate combination therapies to enhance anti-tumor efficacy.[5] Furthermore, while this compound shows efficacy, dose-dependent intestinal toxicity has been observed, highlighting the need to carefully consider the therapeutic index in clinical development.[2] Understanding the differential roles of AXIN1 and AXIN2 will be key to refining strategies for targeting the Wnt pathway more effectively.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]

- 14. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

G007-LK: A Deep Dive into its Mechanism of Action on β-Catenin Degradation

For Immediate Release

This technical guide provides an in-depth analysis of G007-LK, a potent and selective small-molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2). It is intended for researchers, scientists, and drug development professionals investigating the Wnt/β-catenin signaling pathway and its therapeutic targeting in oncology and other diseases. This document details the molecular mechanism of this compound, its impact on β-catenin degradation, and provides relevant experimental data and protocols.

Introduction to this compound and the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1] Central to this pathway is the protein β-catenin, whose intracellular concentration is tightly controlled by a multiprotein "destruction complex." A key scaffolding protein in this complex is Axin. Tankyrase 1 and 2 are enzymes that poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for proteasomal degradation. This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the subsequent activation of oncogenic gene transcription.

This compound is a specific inhibitor of TNKS1 and TNKS2.[2][3][4] By inhibiting these enzymes, this compound prevents Axin degradation, thereby stabilizing the β-catenin destruction complex and promoting β-catenin degradation.[2] This targeted action effectively downregulates Wnt/β-catenin signaling, making this compound a promising therapeutic agent for Wnt-driven cancers.[5]

Mechanism of Action: this compound's Effect on β-Catenin Degradation

This compound's primary mechanism of action involves the stabilization of the β-catenin destruction complex through the inhibition of Tankyrase. This process can be broken down into the following key steps:

-

Inhibition of Tankyrase: this compound binds to the adenosine-binding site of the catalytic domain of both TNKS1 and TNKS2, potently inhibiting their PARP activity.[1]

-

Stabilization of Axin: By inhibiting Tankyrase, this compound prevents the PARsylation of Axin. Un-PARsylated Axin is not recognized by the proteasomal machinery and is therefore stabilized.[2]

-

Formation of the Destruction Complex: Stabilized Axin serves as a scaffold for the assembly of the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).

-

Phosphorylation and Ubiquitination of β-Catenin: Within the assembled destruction complex, GSK3β and CK1α sequentially phosphorylate β-catenin. This phosphorylation event creates a recognition site for the E3 ubiquitin ligase β-TrCP, which subsequently ubiquitinates β-catenin.

-

Proteasomal Degradation of β-Catenin: Ubiquitinated β-catenin is targeted for degradation by the proteasome, leading to a decrease in its cytoplasmic and nuclear levels.[5]

-

Downregulation of Wnt Target Genes: With reduced nuclear β-catenin, the transcription of Wnt target genes, such as AXIN2, LGR5, and c-MYC, is suppressed.[5]

-

Formation of Degradasomes: A notable cellular consequence of Tankyrase inhibition by this compound is the formation of cytoplasmic puncta known as "degradasomes."[6][7] These structures are dynamic assemblies of the β-catenin destruction complex components and are considered active sites of β-catenin turnover.[6][7]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on various cell lines.

| Parameter | TNKS1 | TNKS2 | Reference |

| IC₅₀ | 46 nM | 25 nM | [2][3][4] |

| Cell Line | Assay | Metric | Value |

| HEK293 | Wnt/β-catenin Luciferase Reporter | IC₅₀ | 50 nM |

| COLO-320DM | Colony Formation | Inhibition | 200 µM |

| SW403 | Colony Formation | Inhibition | 200 µM |

| COLO-320DM | Cell Proliferation (5 days) | GI₅₀ | 0.43 µM |

| HCT-15 | Cell Proliferation (S-phase reduction) | - | 28% to 18% (at 0.2 µM) |

| COLO-320DM | Cell Cycle (Mitosis reduction) | - | 24% to 12% (at 0.2 µM) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Wnt/β-catenin pathway.

Western Blotting for Protein Level Analysis

Objective: To determine the levels of key proteins in the Wnt/β-catenin pathway (e.g., Axin1, Axin2, β-catenin, Tankyrase 1/2) following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., SW480, COLO-320DM) at a suitable density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) or DMSO as a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Axin1, anti-β-catenin, anti-TNKS1/2) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

TCF/LEF Luciferase Reporter Assay

Objective: To functionally assess the activity of the Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF transcription factors.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-Flash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations. Wnt3a conditioned media can be used to stimulate the pathway.

-

Cell Lysis and Luciferase Measurement: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Immunofluorescence for Degradasome Visualization

Objective: To visualize the formation of degradasomes and the subcellular localization of β-catenin and Axin following this compound treatment.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 500 nM) or DMSO for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with primary antibodies against Axin2 and β-catenin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI or Hoechst for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal microscope.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Caption: Western Blotting Experimental Workflow.

Caption: Luciferase Reporter Assay Workflow.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Tankyrase 1 and 2 that effectively promotes the degradation of β-catenin. By stabilizing Axin and promoting the assembly of the β-catenin destruction complex, this compound represents a rational therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of Wnt signaling and cancer drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound and other Tankyrase inhibitors is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacodynamics of G007-LK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] Tankyrases play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[3][4][5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, effects on key signaling pathways, and its anti-tumor activity. The information is compiled from a comprehensive review of preclinical studies.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the catalytic activity of TNKS1 and TNKS2.[1][2] This inhibition prevents the poly(ADP-ribosyl)ation (PARsylation) of target proteins, a post-translational modification that often destines them for proteasomal degradation.

A primary target of tankyrase-mediated PARsylation is AXIN1/2, a key component of the β-catenin destruction complex.[1][6] By inhibiting tankyrases, this compound prevents the PARsylation of AXIN1/2, leading to its stabilization and accumulation.[4][6][7] The stabilized AXIN proteins enhance the activity of the destruction complex, which subsequently promotes the phosphorylation and ubiquitination of β-catenin, marking it for proteasomal degradation.[1] This ultimately leads to a reduction in the levels of nuclear β-catenin and a downregulation of Wnt/β-catenin target gene expression.[4][6]

Core Signaling Pathways Affected by this compound

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a central target of this compound. In the absence of Wnt ligands, the destruction complex (comprising AXIN, APC, GSK3β, and CK1α) phosphorylates β-catenin, leading to its degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes involved in cell proliferation and survival.

This compound's inhibition of tankyrases directly impacts this pathway by stabilizing AXIN, thereby promoting the degradation of β-catenin even in the presence of pro-proliferative signals like Wnt ligands or mutations in APC.[1][4]

Hippo Signaling Pathway

Recent studies have indicated that this compound also modulates the Hippo signaling pathway.[7] The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation can contribute to cancer development. This compound has been shown to stabilize the angiomotins AMOT and AMOTL2, which are negative regulators of the Hippo pathway effectors YAP and TAZ.[2][7] By stabilizing AMOT and AMOTL2, this compound can lead to the downregulation of YAP/TAZ target genes.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]

G007-LK: A Technical Guide to its Impact on Gene Expression in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

G007-LK is a potent and selective small-molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in numerous cancers, particularly colorectal cancer (CRC). This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression in tumor cells. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This compound's primary mechanism of action involves the stabilization of AXIN proteins, core components of the β-catenin destruction complex, leading to the downregulation of Wnt target genes. Furthermore, evidence indicates that this compound also modulates the Hippo/YAP and PI3K/AKT signaling pathways, underscoring its multifaceted anti-neoplastic potential. This document serves as a comprehensive resource for researchers investigating Tankyrase inhibition as a therapeutic strategy.

Introduction

The Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, frequently initiated by mutations in genes such as Adenomatous Polyposis Coli (APC).[1][2] This leads to the accumulation of nuclear β-catenin, which then acts as a transcriptional co-activator for a host of genes driving cell proliferation and survival. Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family and are positive regulators of Wnt signaling.[3] They PARsylate AXIN1/2, marking them for proteasomal degradation and thereby preventing the assembly of the β-catenin destruction complex.[3][4]

This compound has emerged as a highly selective and potent inhibitor of TNKS1/2, with IC50 values of 46 nM and 25 nM, respectively.[3][5] By inhibiting Tankyrase activity, this compound prevents AXIN degradation, promoting the destruction of β-catenin and consequently suppressing the transcription of Wnt/β-catenin target genes.[5][6] This guide details the downstream effects of this compound on the transcriptome of tumor cells.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of the enzymatic activity of TNKS1 and TNKS2. This initiates a cascade of events that ultimately leads to altered gene expression.

-

Tankyrase Inhibition : this compound binds to the adenosine-binding pocket of the PARP catalytic domain of TNKS1/2, preventing the auto-PARsylation of Tankyrase and the PARsylation of its substrates.[2]

-

AXIN Stabilization : The primary consequence of TNKS inhibition is the stabilization of the scaffold proteins AXIN1 and AXIN2, which are no longer marked for degradation.[4][7]

-

β-Catenin Destruction Complex Formation : Stabilized AXIN proteins facilitate the assembly of the β-catenin destruction complex, which also includes APC, GSK3β, and CK1α.

-

β-Catenin Phosphorylation and Degradation : Within the complex, GSK3β and CK1α phosphorylate β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

-

Suppression of Wnt Target Gene Transcription : The reduction in nuclear β-catenin levels prevents the activation of TCF/LEF transcription factors, leading to the downregulation of Wnt target genes.

Impact on Gene Expression: Quantitative Data

Treatment of tumor cells with this compound leads to significant changes in their gene expression profiles. The primary effects are the downregulation of Wnt/β-catenin target genes and the modulation of genes within the Hippo and PI3K/AKT pathways.

Wnt/β-Catenin Signaling Pathway

The most pronounced effect of this compound is the suppression of genes transcriptionally activated by β-catenin. In xenograft models of COLO-320DM colorectal cancer, this compound treatment resulted in the reduced expression of β-catenin-activated genes NKD1, APCDD1, and TNFRSF19 (TROY), and the increased expression of the β-catenin-repressed gene CLIC3.[5] Furthermore, this compound induced the expression of differentiation markers KRT20 and TM4SF4 in these tumors.[5]

Table 1: Effect of this compound (1 µM for 24h) on Wnt/β-Catenin Target Gene Expression (RNA-seq data) [8]

| Gene | COLO 320DM (log2 FC) | UO-31 (log2 FC) | OVCAR-4 (log2 FC) | ABC-1 (log2 FC) | RKO (log2 FC) |

| AXIN2 | -2.62 | -0.63 | -1.18 | -1.14 | -0.11 |

| NKD1 | -2.17 | -0.47 | -0.91 | -0.58 | 0.22 |

| LEF1 | -2.67 | -0.32 | -0.62 | -0.39 | 0.00 |

| TCF7 | -2.03 | -0.06 | -0.72 | -0.41 | -0.19 |

| SP5 | -3.73 | -0.73 | -1.02 | -1.10 | 0.03 |

FC = Fold Change. Data adapted from Fadlullah et al., iScience, 2021.[8]

Hippo Signaling Pathway

This compound has been shown to indirectly suppress the activity of Yes-associated protein (YAP), a key oncogenic effector of the Hippo pathway. This is mediated through the stabilization of angiomotin (AMOT) family proteins, which are also targets of Tankyrase-mediated degradation. Stabilized AMOT proteins sequester YAP in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[8]

Table 2: Effect of this compound (1 µM for 24h) on YAP/Hippo Target Gene Expression (RNA-seq data) [8]

| Gene | COLO 320DM (log2 FC) | UO-31 (log2 FC) | OVCAR-4 (log2 FC) | ABC-1 (log2 FC) | RKO (log2 FC) |

| CCN1 (CYR61) | -1.06 | -1.29 | -1.25 | -1.33 | -0.69 |

| CCN2 (CTGF) | -1.30 | -1.38 | -1.38 | -1.41 | -0.80 |

| AMOTL2 | -0.65 | -0.89 | -0.91 | -0.86 | -0.46 |

| ANKRD1 | -1.46 | -1.63 | -1.64 | -1.56 | -0.66 |

| CRIM1 | -0.90 | -1.00 | -0.90 | -1.00 | -0.47 |

FC = Fold Change. Data adapted from Fadlullah et al., iScience, 2021.[8]

PI3K/AKT Signaling Pathway

In certain cellular contexts, such as in ABC-1 cells, this compound treatment has been observed to inhibit the PI3K/AKT signaling pathway.[8] This is evidenced by a reduction in the phosphorylated, active forms of AKT. The transcriptional consequences are linked to the activation of FOXO transcription factors, which are negatively regulated by AKT.

Table 3: Effect of this compound (1 µM for 24h) on FOXO-regulated Gene Expression in ABC-1 cells (RNA-seq data) [9]

| Gene (FOXO-inactivated) | ABC-1 (log2 FC) |

| CCND2 | -0.73 |

| CCND1 | -0.66 |

| CDK6 | -0.48 |

| BCL2L1 | -0.42 |

FC = Fold Change. Data adapted from Fadlullah et al., iScience, 2021.[8]

Experimental Protocols

This section outlines the methodologies used to generate the data on this compound's effects on gene expression.

Cell Culture and this compound Treatment

-

Cell Lines : A variety of human tumor cell lines have been used, including colorectal cancer lines (e.g., COLO 320DM, HCT-15, SW480) and others identified in large-scale screens.[8]

-

Culture Conditions : Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and penicillin/streptomycin, and maintained at 37°C in a 5% CO2 incubator.

-

This compound Treatment : this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with the desired concentration of this compound (commonly 0.5 µM - 1 µM) or a vehicle control (e.g., 0.01% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[8][10]

RNA Sequencing and Analysis

-

RNA Isolation : Total RNA is isolated from this compound-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. DNase I treatment is performed to remove any contaminating genomic DNA.[8]

-

Library Preparation and Sequencing : RNA quality is assessed, and libraries are prepared by enriching for mRNA using oligo(dT) magnetic beads. The mRNA is then fragmented, and double-stranded cDNA is synthesized. Sequencing adaptors are ligated, and the library is amplified. Sequencing is typically performed on a platform like those from BGI Tech Solutions or Illumina.[8]

-

Data Analysis : Raw sequencing reads are processed to remove adaptors and low-quality reads. The cleaned reads are then aligned to a human reference genome. Gene expression is quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.[8]

Real-Time Quantitative PCR (RT-qPCR)

-

cDNA Synthesis : 1-2 µg of total RNA is reverse transcribed into cDNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction : The qPCR is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system. Each reaction typically contains cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.

-

Primer Design : Primers are designed to span exon-exon junctions to avoid amplification of genomic DNA.

-

Data Analysis : Gene expression is normalized to a stable housekeeping gene (e.g., ACTB, GAPDH). The relative fold change in gene expression is calculated using the ΔΔCt method.

Western Blotting

-

Protein Extraction : Cells are lysed in RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Wnt/β-Catenin Reporter Assay

-

Reporter Construct : A luciferase reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter driving firefly luciferase (e.g., SuperTOPflash) is used. A constitutively expressed Renilla luciferase construct is often co-transfected for normalization.[4][13]

-

Transfection and Treatment : Cells are transfected with the reporter plasmids. After recovery, they are treated with this compound or a vehicle control. In some experiments, Wnt signaling is stimulated with recombinant Wnt3a or GSK3β inhibitors like LiCl.[4][14]

-

Luciferase Assay : Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.[1]

Summary and Future Directions

This compound effectively reverses the oncogenic gene expression signature driven by aberrant Wnt/β-catenin signaling in a variety of tumor cell models. Its ability to stabilize the β-catenin destruction complex leads to a robust and specific downregulation of key Wnt target genes involved in proliferation and stemness. Furthermore, the impact of this compound extends to the Hippo and PI3K/AKT pathways, suggesting a broader mechanism of anti-tumor activity that could overcome resistance mechanisms.

While this compound itself is a preclinical compound, it serves as a crucial tool for understanding the therapeutic potential of Tankyrase inhibition.[6] Future research should focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to Tankyrase inhibitors.

-

Exploring combination therapies to enhance efficacy and overcome potential resistance.

-

Developing next-generation Tankyrase inhibitors with improved pharmacokinetic properties and reduced off-target effects for clinical translation.

This guide provides a foundational understanding of this compound's effects on gene expression, offering valuable insights for the continued development of Wnt pathway-targeted cancer therapies.

References

- 1. Wnt Reporter Activity Assay [bio-protocol.org]

- 2. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 7. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for G007-LK in Luciferase Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing G007-LK, a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), in luciferase reporter assays to investigate the Wnt/β-catenin signaling pathway.

Introduction

This compound is a small molecule inhibitor that targets TNKS1 and TNKS2, key components of the Wnt/β-catenin signaling pathway.[1][2][3][4][5] Mechanistically, this compound prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN, a crucial scaffold protein in the β-catenin destruction complex.[1] This stabilization of AXIN leads to the enhanced degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[1][6] The luciferase reporter assay is a widely used method to quantify the activity of specific signaling pathways, making it an ideal tool to measure the inhibitory effect of this compound on Wnt/β-catenin signaling.[7][8]

Mechanism of Action: this compound in the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is pivotal in embryonic development and adult tissue homeostasis, and its dysregulation is frequently implicated in cancer. In the absence of a Wnt ligand, the destruction complex, composed of Axin, APC, CK1α, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Tankyrases (TNKS1 and TNKS2) promote Wnt signaling by PARylating (poly-ADP-ribosylating) Axin, marking it for ubiquitination and degradation. This compound inhibits the catalytic activity of TNKS1 and TNKS2. This inhibition stabilizes Axin, thereby enhancing the activity of the β-catenin destruction complex and suppressing Wnt/β-catenin signaling.

Quantitative Data for this compound

The following table summarizes the inhibitory concentrations of this compound from various studies.

| Target/Assay | Cell Line | IC50 Value | Reference |

| TNKS1 (biochemical assay) | - | 46 nM | [2][3][5] |

| TNKS2 (biochemical assay) | - | 25 nM | [2][3][5] |

| Wnt/β-catenin pathway (luciferase reporter assay) | HEK293 | 50 nM | [1][2] |

| Cell Growth Inhibition (MTT assay, 5 days) | COLO 320DM | 0.43 µM | [2] |

| Cell Growth Inhibition (CellTiter-Glo, 4 days) | COLO 320DM | 1.5 µM | [2] |

| Organoid Growth | - | 80 nM | [1] |

Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway using a luciferase reporter assay. The most common reporter for this pathway is the TOPFlash reporter, which contains multiple TCF/LEF binding sites upstream of a minimal promoter driving firefly luciferase expression. A FOPFlash reporter, with mutated TCF/LEF sites, is often used as a negative control. A constitutively expressed Renilla luciferase is typically co-transfected for normalization.

Materials

-

Cell Line: HEK293T or other cell lines responsive to Wnt signaling.

-

Reporter Plasmids:

-

TOPFlash (or SuperTOPFlash) reporter plasmid.

-

FOPFlash (negative control) reporter plasmid.

-

Renilla luciferase plasmid (e.g., pRL-TK) for normalization.

-

-

Wnt Agonist (optional): Wnt3a conditioned media or purified Wnt3a protein.

-

This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.[2]

-

Transfection Reagent: (e.g., Lipofectamine 2000, FuGENE HD).

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Luciferase Assay Reagent: (e.g., Dual-Luciferase® Reporter Assay System from Promega).

-

Luminometer: Plate-reading luminometer.

-

96-well white, clear-bottom tissue culture plates.

Experimental Workflow Diagram

Step-by-Step Procedure

Day 1: Cell Seeding

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

Day 2: Transfection

-

Prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids. A 10:1 ratio of firefly to Renilla plasmid is a good starting point.

-

Add the transfection complexes to the cells and incubate for 24 hours.

Day 3: Compound Treatment

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.[2]

-

(Optional) If studying ligand-driven Wnt signaling, add Wnt3a conditioned media or purified Wnt3a to the appropriate wells.

-

Carefully remove the transfection medium and replace it with the medium containing the different concentrations of this compound (and Wnt agonist, if applicable).

-

Incubate for 18-24 hours.[1]

Day 4: Cell Lysis and Luciferase Measurement

-

Visually inspect the cells for any signs of toxicity from the compound treatment.

-

Wash the cells once with PBS.

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.[9][10]

-

Follow the manufacturer's protocol for the dual-luciferase assay.[9] Typically, this involves adding the firefly luciferase substrate and measuring the luminescence, followed by the addition of the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase for the second measurement.

-

Measure the luminescence using a plate-reading luminometer.

Data Analysis

-

Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to obtain the relative luciferase units (RLU). This normalizes for differences in transfection efficiency and cell number.

-

Calculate Fold Change: For Wnt-stimulated conditions, divide the RLU of each sample by the RLU of the unstimulated vehicle control to determine the fold induction of reporter activity.

-

Determine IC50: To calculate the IC50 of this compound, plot the normalized luciferase activity against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and determine the IC50 value.

Controls for a Robust Assay

-

Vehicle Control: Cells treated with the same concentration of DMSO used for the highest this compound concentration.

-

Unstimulated Control: Cells not treated with a Wnt agonist to determine the basal level of pathway activity.

-

Positive Control: Cells treated with a known Wnt agonist (e.g., Wnt3a) to confirm pathway activation.

-

Negative Reporter Control: Cells transfected with the FOPFlash plasmid to ensure that the observed reporter activity is specific to TCF/LEF-mediated transcription.

-

Cell Viability Assay: Perform a parallel assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in luciferase activity is not due to this compound-induced cytotoxicity.[2]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Luciferase Signal | Low transfection efficiency, low reporter expression, insufficient cell number. | Optimize transfection protocol, use a stronger promoter for the reporter, increase cell seeding density. |

| High Variability | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure uniform cell suspension, use calibrated pipettes, avoid using the outer wells of the plate. |

| No Inhibition by this compound | Cell line is not responsive to Wnt signaling or this compound, incorrect compound concentration, inactive compound. | Use a validated Wnt-responsive cell line, verify the concentration and activity of the this compound stock. |

| Inhibition Observed in FOPFlash Control | Off-target effects of this compound, cytotoxicity. | Perform a cell viability assay, test a wider range of concentrations. |

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the Wnt/β-catenin signaling pathway in a quantitative and reproducible manner using luciferase reporter assays.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.org]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. opentrons.com [opentrons.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. assaygenie.com [assaygenie.com]

- 10. med.emory.edu [med.emory.edu]

Application Notes and Protocols: Western Blot Analysis of AXIN1/2 Following G007-LK Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Western blot analysis of AXIN1 and AXIN2 protein levels in response to treatment with G007-LK, a potent and selective tankyrase inhibitor. The provided protocols and data summaries are intended to assist researchers in cell biology, cancer research, and drug development in investigating the effects of tankyrase inhibition on the Wnt/β-catenin signaling pathway.

Introduction